molecular formula C9H9ClN2O4S B12774148 S-(2-Chloro-4-nitrophenyl)-L-cysteine CAS No. 305-39-5

S-(2-Chloro-4-nitrophenyl)-L-cysteine

Cat. No.: B12774148
CAS No.: 305-39-5
M. Wt: 276.70 g/mol
InChI Key: GNDJEAYREUGQKS-ZETCQYMHSA-N
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Description

S-(2-Chloro-4-nitrophenyl)-L-cysteine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further linked to an L-cysteine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Chloro-4-nitrophenyl)-L-cysteine typically involves the reaction of 2-chloro-4-nitrophenol with L-cysteine. The process begins with the activation of the phenolic hydroxyl group, followed by nucleophilic substitution with the thiol group of L-cysteine. Common reagents used in this synthesis include bases such as potassium carbonate (K2CO3) and solvents like xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(2-Chloro-4-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-Chloro-4-nitrophenyl)-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of S-(2-Chloro-4-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets. The compound can modify proteins through the formation of covalent bonds with thiol groups, leading to changes in protein function. This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Chloro-4-nitrophenyl)-L-cysteine is unique due to the presence of the L-cysteine moiety, which imparts additional reactivity and potential biological activity. This makes it distinct from other chloronitrophenol derivatives and broadens its range of applications in research and industry.

Properties

CAS No.

305-39-5

Molecular Formula

C9H9ClN2O4S

Molecular Weight

276.70 g/mol

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9ClN2O4S/c10-6-3-5(12(15)16)1-2-8(6)17-4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

GNDJEAYREUGQKS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(C(=O)O)N

Origin of Product

United States

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